

# Mass spectrometry fragmentation of 3-(3-Methylisoxazol-5-yl)propan-1-ol

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## Compound of Interest

Compound Name: 3-(3-Methylisoxazol-5-yl)propan-1-ol

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An Application Guide to the Structural Elucidation of **3-(3-Methylisoxazol-5-yl)propan-1-ol** via Electrospray Ionization Tandem Mass Spectrometry

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## Abstract

This technical note provides a detailed protocol and theoretical framework for the fragmentation analysis of **3-(3-Methylisoxazol-5-yl)propan-1-ol** using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Isoxazole derivatives are foundational scaffolds in modern drug discovery, and understanding their gas-phase fragmentation behavior is critical for structural confirmation, metabolite identification, and impurity profiling.<sup>[1][2]</sup> We present a predictive fragmentation pathway based on established chemical principles, detailing the characteristic cleavages of both the alkyl alcohol side chain and the isoxazole heterocyclic core. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the characterization of small polar molecules.

## Introduction: The Significance of Isoxazole Moieties

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from COX-2 inhibitors to beta-lactamase-resistant antibiotics.<sup>[1]</sup> The compound of interest, **3-(3-Methylisoxazol-5-yl)propan-1-ol** (Molecular Formula:

C<sub>7</sub>H<sub>11</sub>NO<sub>2</sub>, Molecular Weight: 141.17 g/mol ), combines this heterocyclic system with a flexible propanol side chain.[3][4] Accurate structural elucidation is paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Tandem mass spectrometry (MS/MS), particularly with a soft ionization technique like electrospray ionization (ESI), is an indispensable tool for this purpose.[5][6] ESI is well-suited for polar analytes, readily generating a protonated molecular ion ([M+H]<sup>+</sup>) with minimal in-source fragmentation.[7] Subsequent collision-induced dissociation (CID) of this precursor ion provides a reproducible fragmentation "fingerprint" that is rich in structural information. This note outlines the expected fragmentation pathways, explaining the chemical rationale behind each bond cleavage.

## Experimental Protocol: LC-MS/MS Analysis

This section describes a self-validating protocol for acquiring high-quality MS/MS spectra of the target analyte.

### Sample and Reagent Preparation

- **Analyte Stock Solution:** Prepare a 1 mg/mL stock solution of **3-(3-Methylisoxazol-5-yl)propan-1-ol** in methanol.
- **Working Solution:** Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting efficient protonation of the analyte in positive ion mode.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) coupled to a liquid chromatography (LC) system. Direct infusion may also be used for initial method development.

### Mass Spectrometry Parameters

The following parameters serve as a robust starting point for method optimization.

Parameter	Recommended Setting	Rationale
Ionization Source	Electrospray Ionization (ESI)	Optimal for ionizing polar, thermally labile small molecules like the target analyte.[5][7]
Polarity	Positive Ion Mode	The nitrogen atom in the isoxazole ring and the alcohol's oxygen are sites for protonation.
Capillary Voltage	3.5 - 4.0 kV	Creates a stable electrospray plume for efficient ion generation.
Drying Gas Temp.	325 °C	Facilitates desolvation of the ESI droplets.
Drying Gas Flow	8.0 L/min	Assists in solvent evaporation without causing thermal degradation.
Nebulizer Pressure	30 - 40 psig	Ensures the formation of a fine, consistent aerosol.
MS1 Scan Range	m/z 50 - 300	Covers the expected precursor ion (m/z 142.08) and its potential fragments.
Precursor Ion	m/z 142.0863	The theoretical exact mass of the protonated molecule, $[C_7H_{11}NO_2 + H]^+$ .
Collision Gas	Argon or Nitrogen	Inert gas used to induce fragmentation in the collision cell.
Collision Energy	10 - 40 eV (Ramped)	A range of energies is used to observe both low-energy (e.g., water loss) and high-energy

(e.g., ring cleavage)  
fragmentations.

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## Predicted Fragmentation Pathways and Discussion

The fragmentation of the protonated **3-(3-Methylisoxazol-5-yl)propan-1-ol** ion ( $m/z$  142.08) is governed by the distinct chemical properties of its two constituent parts: the propanol chain and the methylisoxazole ring.

### Primary Fragmentation of the Propanol Side Chain

Alcohols frequently undergo two characteristic fragmentation reactions in the gas phase:  $\alpha$ -cleavage and dehydration.<sup>[8][9][10]</sup>

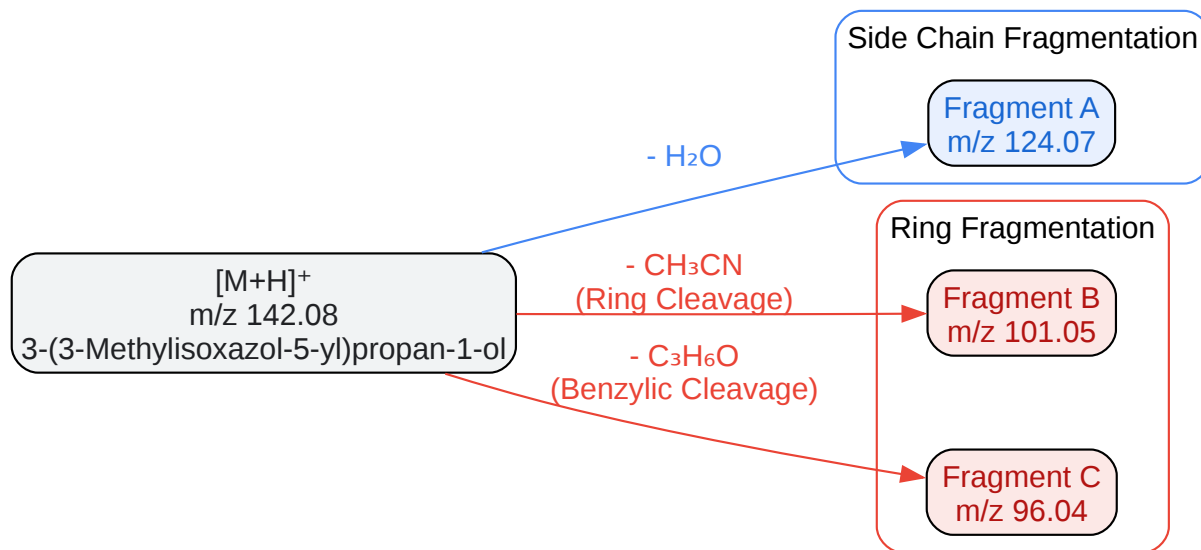
- **Neutral Loss of Water ( $[M+H - H_2O]^+$ ):** This is often the most facile and prominent fragmentation pathway for protonated alcohols. The elimination of a water molecule (18.01 Da) is a low-energy process that leads to the formation of a stable carbocation. This will produce a significant fragment ion at  $m/z$  124.07.

### Fragmentation of the Isoxazole Heterocycle

The isoxazole ring contains a relatively weak N-O bond, which serves as a common initiation site for ring cleavage upon collisional activation.<sup>[1][2][11][12]</sup>

- **Ring Cleavage and Loss of Acetonitrile ( $[M+H - C_2H_3N]^+$ ):** A well-documented pathway for 3-methylisoxazole derivatives involves ring opening followed by rearrangement to eliminate a stable neutral molecule, acetonitrile ( $CH_3CN$ , 41.03 Da).<sup>[13][14]</sup> This pathway would result in a fragment ion at  $m/z$  101.05.
- **Cleavage at the Ring-Chain Linkage:** Benzylic-type cleavage at the C-C bond between the isoxazole ring and the propyl chain is also a plausible event due to the stability of the resulting heterocyclic cation.<sup>[15]</sup> This would generate a protonated 5-methyl-3-methylisoxazole ion at  $m/z$  96.04.

The interplay of these pathways is visualized in the fragmentation scheme below.



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Caption: Predicted Fragmentation Workflow of Protonated **3-(3-Methylisoxazol-5-yl)propan-1-ol**.

## Summary of Key Diagnostic Ions

The table below summarizes the expected primary fragment ions, which serve as diagnostic markers for the structure of the parent compound.

Theoretical m/z	Proposed Formula	Description of Neutral Loss	Origin of Fragment
142.0863	$[C_7H_{12}NO_2]^+$	-	Precursor Ion ( $[M+H]^+$ )
124.0757	$[C_7H_{10}NO]^+$	H <sub>2</sub> O (18.01 Da)	Dehydration of propanol chain
101.0498	$[C_5H_6O_2]^+$	CH <sub>3</sub> CN (41.03 Da)	Isoxazole ring cleavage
96.0444	$[C_5H_6NO]^+$	C <sub>3</sub> H <sub>6</sub> O (58.04 Da)	Cleavage of the propanol side chain

## Conclusion

The structural characterization of **3-(3-Methylisoxazol-5-yl)propan-1-ol** by ESI-MS/MS is predicted to yield a rich and informative spectrum. The fragmentation pattern is dominated by two highly characteristic and diagnostically useful pathways: the neutral loss of water from the propanol side chain to produce an ion at m/z 124.07, and cleavage of the isoxazole ring to eliminate acetonitrile, resulting in an ion at m/z 101.05. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this and related structures in complex matrices, accelerating workflows in drug metabolism, process chemistry, and quality control.

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